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Compound of Interest

Compound Name: 2-Fluorophenoxyacetonitrile

Cat. No.: B155229

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-
Fluorophenoxyacetonitrile, a compound of interest in medicinal chemistry and materials
science. Due to the limited availability of published experimental spectra, this document
focuses on high-quality predicted data for *H NMR, 3C NMR, Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS). Furthermore, it outlines comprehensive, generalized experimental
protocols for acquiring such data, serving as a practical reference for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-
Fluorophenoxyacetonitrile. These predictions were generated using validated computational
models to provide a reliable reference for the identification and characterization of this
molecule.

Table 1: Predicted *H NMR Spectral Data for 2-
Fluorophenoxyacetonitrile

Solvent: CDCIs, Reference: TMS (6 = 0.00 ppm)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
7.20-7.05 m 4H Ar-H
4.75 S 2H O-CHz2-CN

Note: The chemical shifts of the aromatic protons are complex and may overlap. The presence
of the fluorine atom will induce through-space and through-bond coupling, further complicating

the splitting patterns.

Table 2: Predicted **C NMR Spectral Data for 2-

Fluorophenoxyacetonitrile
Solvent: CDClIs, Reference: TMS (6 = 0.00 ppm)

Chemical Shift (6, ppm) Assignment
155.0 (d, YJCF = 245 Hz) C-F

145.0 (d, 2JCF = 12 Hz) (oXe)

125.0 (d, 3JCF = 8 Hz) Ar-CH

122.0 (d, 4JCF = 3 Hz) Ar-CH

117.0 CN

116.0 (d, 2JCF = 22 Hz) Ar-CH

55.0 O-CH2-CN

Note: The carbon signals of the fluorinated aromatic ring are split due to carbon-fluorine
coupling (nJCF). The provided coupling constants are estimates.

Table 3: Predicted Key IR Absorption Bands for 2-
Fluorophenoxyacetonitrile
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Wavenumber (cm~?) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Weak Aliphatic C-H stretch

2250 - 2230 Medium, Sharp C=N stretch

1600 - 1580 Strong Aromatic C=C stretch

1500 - 1470 Strong Aromatic C=C stretch

1280 - 1200 Strong Aryl-O stretch (asymmetric)
1150 - 1050 Strong C-F stretch

1050 - 1000 Medium Aryl-O stretch (symmetric)

Table 4: Predicted Major Mass Spectrometry Fragments
for 2-Fluorophenoxyacetonitrile

lonization Mode: Electron lonization (EI)

miz Proposed Fragment lon
151 [M]* (Molecular lon)

110 [M - CH2CN]*

95 [CeHaF]*

83 [M - CeHaF]*

69 [CsHaF]*

Experimental Protocols

The following sections provide detailed, generalized methodologies for the spectroscopic

analysis of 2-Fluorophenoxyacetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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. Sample Preparation:
Accurately weigh 5-10 mg of 2-Fluorophenoxyacetonitrile.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCIs). For enhanced solubility or to minimize solvent peaks in specific
regions, other solvents like Acetone-de or DMSO-de can be utilized.

Transfer the solution to a clean, dry 5 mm NMR tube.

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for
chemical shift referencing (6 = 0.00 ppm).

. IH NMR Acquisition:
Instrument: 400 MHz (or higher) NMR Spectrometer.
Pulse Program: Standard single-pulse experiment.
Number of Scans: 16-64, depending on the sample concentration.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-2 seconds.
Spectral Width: 0-12 ppm.
Temperature: 298 K.
. 3C NMR Acaquisition:
Instrument: 100 MHz (or higher, corresponding to the H frequency) NMR Spectrometer.
Pulse Program: Proton-decoupled single-pulse experiment.
Number of Scans: 1024 or higher, due to the low natural abundance of 3C.

Acquisition Time: 1-2 seconds.
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o Relaxation Delay: 2-5 seconds.
e Spectral Width: 0-200 ppm.

e Temperature: 298 K.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of solid 2-Fluorophenoxyacetonitrile directly onto the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

. IR Spectrum Acquisition:
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
Scan Range: 4000-400 cm~1.
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
Resolution: 4 cm™2.

Background: A background spectrum of the clean, empty ATR crystal should be collected
prior to sample analysis.

Mass Spectrometry (MS)

1. Sample Introduction and lonization (Electron lonization - El):

¢ Introduce a dilute solution of 2-Fluorophenoxyacetonitrile in a volatile solvent (e.g.,
methanol or acetonitrile) into the mass spectrometer, typically via a direct insertion probe or
after separation by Gas Chromatography (GC).
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o The sample is vaporized and then bombarded with a high-energy electron beam (typically 70
eV) to induce ionization and fragmentation.

2. Mass Analysis:
e Instrument: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector Mass Analyzer.

e Mass Range: Scan a suitable mass range to detect the molecular ion and expected
fragments (e.g., m/z 40-300).

o Data Acquisition: The instrument will detect the mass-to-charge ratio (m/z) of the resulting
ions, generating a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a
chemical compound like 2-Fluorophenoxyacetonitrile.
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Compound Synthesis & Purification
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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical
compound.
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Caption: A typical workflow for Nuclear Magnetic Resonance (NMR) analysis.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Fluorophenoxyacetonitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155229#2-fluorophenoxyacetonitrile-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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